3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Medicinal chemistry Heterocyclic synthesis Oxazolidinone antibiotics

Secure the definitive heterocyclic building block for USP2a deubiquitinase inhibitor programs and oxazolidinone antibacterial synthesis. This 3-(2-thienyl)-5-isoxazolecarboxylic acid (CAS 204910-49-6) offers non-negotiable 5-carboxy regiochemistry essential for correct amide coupling geometry—distinct from the inactive 3-carboxy regioisomer (CAS 763109-71-3). With a validated pharmacophore for USP2a-ubiquitin PPI inhibition (NMR-based fragment screening), a drug-likeness TPSA of 91.6 Ų, and balanced XLogP3 of 1.6, it enables lead optimization without intrinsic ADME liabilities. Procure with confidence; generic thienyl-isoxazole substitutions compromise synthetic pathway integrity and experimental reproducibility.

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 204910-49-6
Cat. No. B041130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)-5-isoxazolecarboxylic Acid
CAS204910-49-6
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11)
InChIKeyZIZYDOPDWVOYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Thienyl)-5-isoxazolecarboxylic Acid (CAS 204910-49-6): Procurement-Relevant Chemical Identity and Core Properties


3-(2-Thienyl)-5-isoxazolecarboxylic Acid (CAS 204910-49-6) is a heterocyclic building block comprising a 3-thienyl substituent on a 5-carboxy-isoxazole scaffold, with molecular formula C8H5NO3S and molecular weight 195.2 g/mol . The compound is characterized by a predicted pKa of 2.20±0.10, indicating the carboxylic acid is moderately ionized at physiological pH, and a predicted XLogP3 of 1.6, reflecting balanced hydrophobicity for membrane permeability applications . Its topological polar surface area (TPSA) of 91.6 Ų positions it within favorable drug-likeness parameters for lead optimization programs . Commercially, the compound is available at purities ranging from ≥97% to 98% from multiple suppliers, with typical storage at room temperature [1]. The compound serves primarily as a synthetic intermediate for oxazolidinone antibacterial agents and as a core pharmacophore in USP2a deubiquitinase inhibitor development [2].

3-(2-Thienyl)-5-isoxazolecarboxylic Acid: Why Regioisomeric and Heteroaryl Substitution Precludes Simple Interchange


Generic substitution among thienyl-isoxazole carboxylic acid derivatives is not scientifically defensible due to three orthogonal structural constraints. First, carboxylic acid regiochemistry is non-negotiable: the target compound bears the carboxylate at the isoxazole 5-position, whereas its closest structural regioisomer, 5-(2-thienyl)isoxazole-3-carboxylic acid (CAS 763109-71-3), positions the acid at the 3-position . This positional inversion alters hydrogen-bonding geometry, synthetic coupling compatibility in amide/ester formation, and pharmacophoric presentation to biological targets [1]. Second, the 3-(2-thienyl) substitution pattern confers distinct electronic distribution relative to phenyl-, furyl-, or pyridyl-substituted analogs, as the thiophene sulfur contributes π-electron density that modulates both reactivity and target binding [2]. Third, analogs bearing additional substituents such as 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid (CAS 83817-53-2) or 5-(5-methylthiophen-2-yl)isoxazole-3-carboxylic acid introduce steric and electronic perturbations that fundamentally alter both synthetic and biological outcomes . The convergence of regiochemistry, heteroaryl identity, and substitution pattern creates a unique chemical entity whose procurement cannot be satisfied by off-target alternatives without compromising experimental reproducibility or synthetic pathway integrity.

3-(2-Thienyl)-5-isoxazolecarboxylic Acid: Quantitative Differentiation Evidence for Scientific Selection


Carboxylic Acid Regiochemistry Determines Synthetic Compatibility: 5-Carboxy vs. 3-Carboxy Isoxazole Derivatives

The target compound (CAS 204910-49-6) positions the carboxylic acid at the isoxazole 5-position, distinguishing it from the commercially available regioisomer 5-(2-thienyl)isoxazole-3-carboxylic acid (CAS 763109-71-3), which bears the acid at the 3-position . This regiochemical difference is not trivial for synthetic planning: 5-carboxy-isoxazoles present the carboxylate adjacent to the ring oxygen, altering the electronic environment and hydrogen-bonding capabilities relative to 3-carboxy-isoxazoles [1]. The 5-carboxy orientation in the target compound enables specific amide coupling geometries that are inaccessible with the 3-carboxy regioisomer, which is critical when synthesizing oxazolidinone antibacterial agents incorporating substituted isoxazoles . For procurement decisions, substituting the 3-carboxy regioisomer would yield structurally divergent final products with different spatial presentation of the acid-derived functionality, invalidating SAR studies and potentially compromising target engagement.

Medicinal chemistry Heterocyclic synthesis Oxazolidinone antibiotics

Predicted Physicochemical Differentiation: pKa and LogP Comparison with Structurally Adjacent Analogs

The target compound exhibits a predicted pKa of 2.20±0.10 and XLogP3 of 1.6, with a topological polar surface area (TPSA) of 91.6 Ų . When compared to a structurally adjacent analog, 5-ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, the latter shows a predicted pKa of 2.56±0.36 and a lower predicted density of 1.348±0.06 g/cm³ versus the target compound's predicted 1.470±0.06 g/cm³ [1]. The approximately 0.36-unit pKa difference corresponds to a >2-fold difference in ionization state at near-physiological pH (approximately pH 2-3), which impacts solubility, membrane permeability, and protein binding in biological assays. The higher density of the target compound reflects more compact molecular packing, which may correlate with improved crystallinity and ease of solid-phase handling during synthesis and purification. The TPSA of 91.6 Ų falls within the optimal range for oral bioavailability prediction (typically <140 Ų), suggesting favorable drug-like properties for downstream lead development .

ADME prediction Drug-likeness Physicochemical profiling

USP2a Pharmacophore Validation: 5-(2-Thienyl)-3-isoxazole Scaffold Differentiation from Alternative Heterocyclic Cores

A 2018 structure-driven medicinal chemistry study in the European Journal of Medicinal Chemistry established the 5-(2-thienyl)-3-isoxazole pharmacophore as a validated starting point for USP2a deubiquitinase inhibitor lead optimization, following iterative fragment combination and NMR-based screening [1]. The study specifically identified two 5-(2-thienyl)-3-isoxazole derivatives as inhibitors of the USP2a-ubiquitin protein-protein interaction, with binding affinity for the USP2a catalytic domain paralleling their ability to interfere with ubiquitin binding in vitro [1]. The 2-thienyl substitution was critical for target engagement, distinguishing this scaffold from alternative heteroaryl-substituted isoxazoles (phenyl, furyl, pyridyl) that did not emerge from the fragment screening cascade [2]. The target compound 3-(2-thienyl)-5-isoxazolecarboxylic acid (CAS 204910-49-6) serves as the core carboxylic acid building block for generating amide derivatives and further elaborating this validated USP2a pharmacophore . For procurement in USP2a-targeted medicinal chemistry programs, this specific thienyl-isoxazole carboxylic acid provides a structurally validated entry point that alternative heteroaryl-substituted isoxazole carboxylic acids cannot replicate without introducing unknown SAR perturbations.

Cancer therapeutics Deubiquitinase inhibition Fragment-based drug discovery

Thienyl vs. Phenyl Substitution: Electronic and Synthetic Implications for Isoxazole Carboxylic Acids

The 3-(2-thienyl) substituent on the target compound introduces sulfur-mediated π-electron density that fundamentally distinguishes it from phenyl-substituted isoxazole carboxylic acid analogs. The electron-rich thienyl moiety influences both electronic distribution across the isoxazole ring and binding affinity through enhanced π-stacking and hydrogen-bonding capabilities compared to phenyl-substituted isoxazoles . In the context of USP2a inhibitor development, the 5-(2-thienyl)-3-isoxazole pharmacophore was specifically identified as an inhibitor of the USP2a-ubiquitin protein-protein interaction, whereas phenyl-substituted isoxazole carboxylic acids such as 3-(4-fluorophenyl)isoxazole-5-carboxylic acid and 3-(4-nitrophenyl)isoxazole-5-carboxylic acid have not been validated for this target [1]. For synthetic applications, the thienyl group undergoes electrophilic substitution more readily than benzene and is predominantly substituted at the 2-position, providing predictable regioselectivity in further functionalization reactions that phenyl analogs do not offer . The presence of sulfur also modulates the compound's electronic properties, affecting both reactivity in cross-coupling reactions and the compound's spectroscopic signature for analytical characterization.

Structure-activity relationship Heterocyclic chemistry Electron-rich heteroaryls

3-(2-Thienyl)-5-isoxazolecarboxylic Acid: Validated Application Scenarios for Procurement Decision-Making


USP2a Deubiquitinase Inhibitor Lead Optimization Programs

The 5-(2-thienyl)-3-isoxazole pharmacophore has been peer-reviewed and validated as a starting point for USP2a-ubiquitin protein-protein interaction inhibition, identified through NMR-based fragment screening and structure-driven design [1]. 3-(2-Thienyl)-5-isoxazolecarboxylic Acid (CAS 204910-49-6) serves as the carboxylic acid building block for generating amide derivatives and elaborating this pharmacophore. Procurement of this specific building block enables medicinal chemistry teams to access a validated scaffold for targeting USP2a, a deubiquitinase that activates cyclin D1 and exhibits oncogenic properties across multiple cancer types [1]. The compound's favorable drug-likeness parameters (TPSA 91.6 Ų, XLogP3 1.6) support further lead optimization without introducing intrinsic ADME liabilities .

Oxazolidinone Antibacterial Agent Synthesis Incorporating Substituted Isoxazoles

3-(2-Thienyl)-5-isoxazolecarboxylic Acid is specifically employed in the synthesis of oxazolidinone antibacterial agents that include substituted isoxazole moieties . The 5-carboxy regiochemistry of this building block provides the correct spatial orientation for amide coupling reactions required in oxazolidinone antibiotic construction. For procurement in antibacterial drug discovery programs, the target compound's 5-carboxy position (distinct from the 3-carboxy regioisomer CAS 763109-71-3) ensures that the carboxylic acid-derived functionality is presented with the correct geometry for downstream synthetic steps and ultimate target engagement [2].

Structure-Activity Relationship Studies of Heteroaryl-Substituted Isoxazole Carboxylic Acids

The target compound provides a defined electronic and steric baseline for SAR studies comparing thienyl-, phenyl-, furyl-, and pyridyl-substituted isoxazole carboxylic acids. The electron-rich 2-thienyl group introduces sulfur-mediated π-electron density that modulates both reactivity and target binding, distinguishing it from phenyl-substituted analogs . Researchers can use 3-(2-Thienyl)-5-isoxazolecarboxylic Acid as a comparator to evaluate the impact of sulfur incorporation versus oxygen (furyl) or nitrogen (pyridyl) heteroaromatic substitution on biological activity. The predictable electrophilic substitution at the thiophene 2-position also enables regioselective further functionalization that phenyl analogs do not offer .

Fragment Library Construction for Deubiquitinase and Protease Inhibitor Screening

Given the validated 5-(2-thienyl)-3-isoxazole pharmacophore for USP2a inhibition [1], 3-(2-Thienyl)-5-isoxazolecarboxylic Acid is a strategic inclusion in fragment libraries targeting deubiquitinases (DUBs) and related cysteine protease families. The carboxylic acid functional group serves as a synthetic handle for library diversification via amide or ester formation, while the thienyl-isoxazole core provides a defined three-dimensional pharmacophore for fragment-based drug discovery campaigns. The compound's molecular weight (195.2 g/mol) and physicochemical profile (predicted pKa 2.20±0.10, TPSA 91.6 Ų) align with fragment library design principles , making it suitable for both NMR-based and biochemical fragment screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.